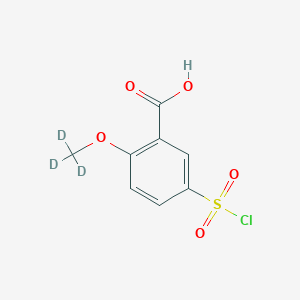

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

Descripción general

Descripción

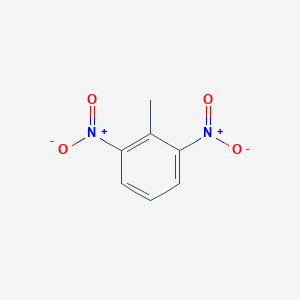

The compound of interest, 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3, is a derivative of 5-chloro-2-methoxybenzoic acid, which is a chemical compound that has been studied in various contexts, including its role in the synthesis of pharmaceuticals and its coordination with metal ions. The papers provided discuss related compounds and their properties, which can offer insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related benzoic acid derivatives has been explored in several studies. For instance, new esters of 4-amino-5-chloro-2-methoxybenzoic acid were synthesized and found to be potent 5-HT4 receptor agonists, indicating the potential pharmaceutical applications of such compounds . Another study describes a stereoselective synthesis of tetrahydrofurans from allyl-hydroxy esters mediated by metachloroperoxybenzoic acid, showcasing the versatility of chloro-methoxybenzoic acid derivatives in organic synthesis . These findings suggest that 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 could also be synthesized using similar methods and might have interesting biological activity.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, structural analyses of certain benzoates were performed by determining their X-ray crystal structures and by molecular modeling, which revealed a limited number of minimum energy conformers characterized by specific conformations . Additionally, the spectroscopic properties of 4-amino-5-chloro-2-methoxybenzoic acid were studied, and its structure was optimized using density functional theory, providing detailed information on the molecule's vibrational frequencies and electronic properties . These studies contribute to a deeper understanding of the molecular structure of chloro-methoxybenzoic acid derivatives, which can be extrapolated to 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3.

Chemical Reactions Analysis

The reactivity of chloro-methoxybenzoic acid derivatives has been investigated in various chemical reactions. The thermal properties of 5-chloro-2-methoxybenzoates of lanthanides and d-block elements were studied, revealing that these complexes dehydrate upon heating and decompose to oxides or mixtures of oxides and oxychlorides . Another study focused on the synthesis of 5-hydroxy-3-mercapto-4-methoxybenzoic acid, which showed potent inhibitory effects on catechol O-methyltransferase, suggesting that the mercapto group can react with active-site sulfhydryl groups . These findings indicate that 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 may also participate in similar reactions, potentially leading to the formation of complexes or acting as an inhibitor in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-methoxybenzoic acid derivatives have been characterized in several studies. The complexes of 5-chloro-2-methoxybenzoic acid with lanthanides were characterized by elemental analysis, IR and FIR spectra, and thermogravimetric studies, which provided insights into their thermal stability and decomposition pathways . Additionally, the polymorphism of 5-chloroacetoxybenzoic acid was investigated, revealing different crystal structures and packing arrangements, which could influence the compound's physical properties . These studies suggest that 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 may exhibit specific physical and chemical properties that could be relevant for its practical applications.

Aplicaciones Científicas De Investigación

Thermal Properties in Complexes

5-Chloro-2-methoxybenzoic acid is utilized in the study of thermal properties of complexes with lanthanides(III) and certain d-block elements. These complexes are characterized by their unique colors, polycrystalline nature, and undergo dehydration and decomposition under heat, forming anhydrous salts and metal oxides or oxychlorides (Ferenc & Bocian, 2003).

Spectroscopic Analysis

The spectroscopic properties of derivatives like 4-amino-5-chloro-2-methoxybenzoic acid are studied using techniques like FTIR, FT-Raman, UV, and NMR. These studies involve analyzing molecular structure, vibrational frequencies, and electronic properties, providing insights into the molecular behavior of such compounds (Poiyamozhi et al., 2012).

Crystallography in Oxygenases

The crystal structure of dicamba monooxygenase, an enzyme that degrades herbicides like 3,6-dichloro-2-methoxybenzoic acid, illustrates the molecular interactions and mechanisms involved in the oxidative demethylation process. This research aids in understanding how soil microbes break down such herbicides (Dumitru et al., 2009).

Complex Formation with Lanthanides

Investigations into the complexes formed by 5-chloro-2-methoxybenzoates with lanthanides like La(III), Gd(III), and Lu(III) reveal insights into the symmetrical, bidentate chelating behavior of the carboxylate group and the thermal stability of these compounds. Such studies are crucial in understanding the coordination chemistry of lanthanides (Czajka et al., 2002).

Herbicide Mineralization

Research on the mineralization of the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) through methods like electro-Fenton and photoelectro-Fenton provides valuable insights into environmental detoxification processes. These studies help in understanding the effectiveness of different treatment methods in degrading herbicides in aquatic environments (Brillas et al., 2003).

Magnetic and Thermal Studies

Magnetic, spectral, and thermal properties of 5-chloro-2-methoxybenzoates of various metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) are explored to understand their behavior under different environmental conditions. Such studies contribute to the field of inorganic chemistry and material science (Bocian & Ferenc, 2002).

Direcciones Futuras

The future directions in the research and application of a compound depend on its potential uses and benefits. Given that 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is associated with various areas of neurology research , future directions could involve further exploration of its role and potential applications in these areas.

Propiedades

IUPAC Name |

5-chlorosulfonyl-2-(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBZCDOQEMLMAB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)

![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)

![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)

![[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester](/img/structure/B127278.png)